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molecular formula C12H13F3N2 B8161133 4-(Diethylamino)-3-(trifluoromethyl)benzonitrile

4-(Diethylamino)-3-(trifluoromethyl)benzonitrile

Cat. No. B8161133
M. Wt: 242.24 g/mol
InChI Key: XCBKRFNFLQZHRK-UHFFFAOYSA-N
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Patent
US07655669B2

Procedure details

A mixture of 4-diethylamino-3-(trifluoromethyl)-benzonitrile (1.21 g, 5 mmol), 12 mL of acetic acid and 8 mL of fuming hydrochloric acid (37%) is shaken for 20 hours at 95° C. After cooling, the reaction mixture is evaporated to dryness under reduced pressure. The solid residue is dissolved in a warm half-saturated aqueous sodium carbonate solution and the pH is adjusted to ˜5-6 by dropwise addition of 2M hydrochloric acid. The formed precipitate is filtered off, washed with water and dried in vacuo to yield a white solid.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:16][CH3:17])[C:4]1[CH:11]=[CH:10]C(C#N)=[CH:6][C:5]=1[C:12]([F:15])([F:14])[F:13])[CH3:2].Cl.[C:19]([OH:22])(=[O:21])[CH3:20]>>[CH2:16]([N:3]([CH2:1][CH3:2])[C:4]1[CH:11]=[CH:10][C:20]([C:19]([OH:22])=[O:21])=[CH:6][C:5]=1[C:12]([F:13])([F:14])[F:15])[CH3:17]

Inputs

Step One
Name
Quantity
1.21 g
Type
reactant
Smiles
C(C)N(C1=C(C=C(C#N)C=C1)C(F)(F)F)CC
Name
Quantity
8 mL
Type
reactant
Smiles
Cl
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
is shaken for 20 hours at 95° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture is evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue is dissolved in a warm half-saturated aqueous sodium carbonate solution
ADDITION
Type
ADDITION
Details
the pH is adjusted to ˜5-6 by dropwise addition of 2M hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The formed precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a white solid

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
C(C)N(C1=C(C=C(C(=O)O)C=C1)C(F)(F)F)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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